

Quantum Chemical Calculations for Perfluorotriethylamine: A Technical Guide

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Compound of Interest

Compound Name: Perfluorotriethylamine

Cat. No.: B110023

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum chemical calculations and experimental characterization of **perfluorotriethylamine** (PFEA), a fully fluorinated tertiary amine with the chemical formula $\text{N}(\text{C}_2\text{F}_5)_3$. The document summarizes key structural parameters, outlines experimental methodologies for its characterization, and presents computational workflows. Due to its chemical inertness, high thermal stability, and unique electronic properties, PFEA and other perfluorinated compounds are of significant interest in various scientific and industrial fields, including as potential components in drug delivery systems and as inert fluids.

Core Data Presentation

Molecular Structure and Properties

Quantum chemical calculations and experimental methods are crucial for determining the precise three-dimensional structure and understanding the physicochemical properties of **perfluorotriethylamine**. While specific quantum chemical calculation results for PFEA are not readily available in the reviewed literature, experimental data from a gas-phase electron diffraction study provide accurate geometric parameters.

Table 1: Experimental Molecular Geometry of **Perfluorotriethylamine**

Parameter	Value
Bond Lengths (Å)	
C-F	1.34 ± 0.02
C-N	1.43 ± 0.03
C-C	1.54 (assumed)
Bond Angles (°)	
\angle FCF	109.5 (assumed)
\angle CNC	116 ± 3
\angle NCC	110 (assumed)

Data sourced from the gas-phase electron diffraction study by Livingston and Vaughan.

Experimental Protocols

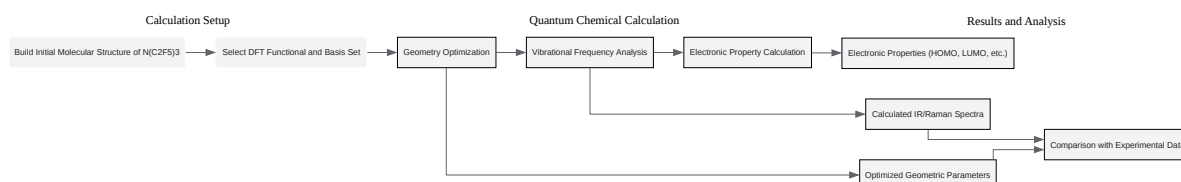
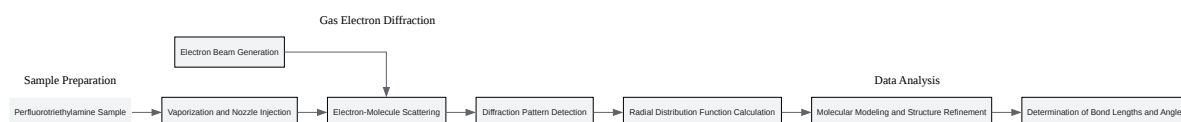
Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. The experimental setup and procedure for analyzing **perfluorotriethylamine** are outlined below.

Methodology:

- **Sample Introduction:** A gaseous sample of **perfluorotriethylamine** is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.
- **Electron Beam Interaction:** A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the molecules.
- **Diffraction Pattern Recording:** The scattered electrons form a diffraction pattern of concentric rings on a detector, which is typically a photographic plate or a CCD camera. The intensity of the scattered electrons is recorded as a function of the scattering angle.

- **Data Analysis:** The one-dimensional intensity curve is converted into a radial distribution function, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, precise bond lengths and bond angles can be determined.^{[1][2]}



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References

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